

An In-depth Technical Guide to the Thermochemical Properties of Benzo[c]chrysene

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Compound of Interest

Compound Name: *Benzo[c]chrysene*

Cat. No.: *B089444*

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This technical guide provides a comprehensive overview of the available thermochemical data for **Benzo[c]chrysene** (C₂₂H₁₄), a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental science and toxicology. This document summarizes key quantitative data, details relevant experimental protocols for thermochemical measurements, and visualizes the metabolic activation pathway of **Benzo[c]chrysene**.

Core Thermochemical Data

Benzo[c]chrysene is a pentacyclic aromatic hydrocarbon with the molecular formula C₂₂H₁₄ and a molecular weight of 278.35 g/mol. A summary of its key thermochemical and related physical properties is presented in the tables below. It is important to note that while some data are derived from direct experimental measurements, a portion of the thermodynamic values for complex PAHs like **Benzo[c]chrysene** are estimated from computational models or provided for the isomer group.

Table 1: Fundamental Properties of **Benzo[c]chrysene**

Property	Value	Source
Molecular Formula	C ₂₂ H ₁₄	--INVALID-LINK--
Molecular Weight	278.35 g/mol	--INVALID-LINK--
CAS Registry Number	194-69-4	--INVALID-LINK--
Melting Point	125.4 °C	--INVALID-LINK--
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	22.7 kJ/mol at 298.5 K	--INVALID-LINK--[1]

Table 2: Gas-Phase Thermochemical Data for **Benzo[c]chrysene** Isomer Group (C₂₂H₁₄) at 298.15 K

Thermochemical Property	Value	Source/Method
Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	329.7 kJ/mol	Estimated using the Benson method[2]
Standard Entropy (S°_{gas})	539.0 J/mol·K	Estimated using the Benson method[2]

Table 3: Gas-Phase Constant Pressure Heat Capacity ($C_{p,\text{gas}}$) of **Benzo[c]chrysene** at Various Temperatures[3]

Temperature (K)	Cp,gas (J/mol·K)
50	57.95
100	93.35
150	135.49
200	183.55
273.15	259.01
298.15	284.9 ± 3.5
300	286.76
400	383.43
500	464.06
600	528.54
700	580.00
800	621.58
900	655.67
1000	683.95
1100	707.64
1200	727.63
1300	744.61
1400	759.12
1500	771.59

Note: The values for Cp,gas were calculated statistically using a force field approximation for polycyclic aromatic hydrocarbons to estimate the needed vibrational frequencies.[3]

Experimental Protocols for Thermochemical Data Determination

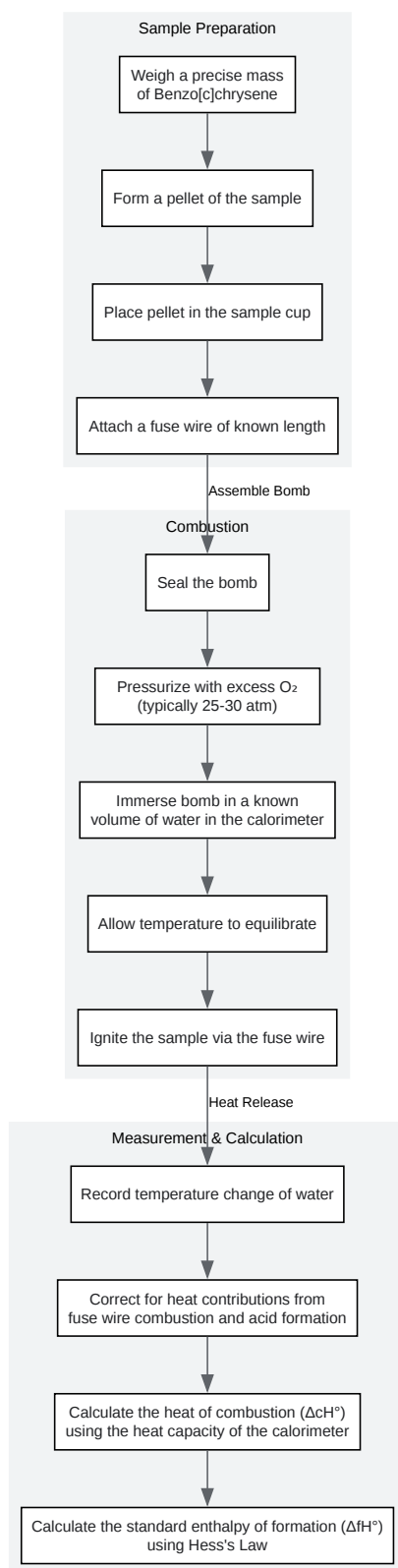
The experimental determination of thermochemical data for PAHs like **Benzo[c]chrysene** relies on established calorimetric and analytical techniques. The following sections outline the methodologies for key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Experimental Workflow:



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Figure 1: Experimental workflow for bomb calorimetry.

Key Steps:

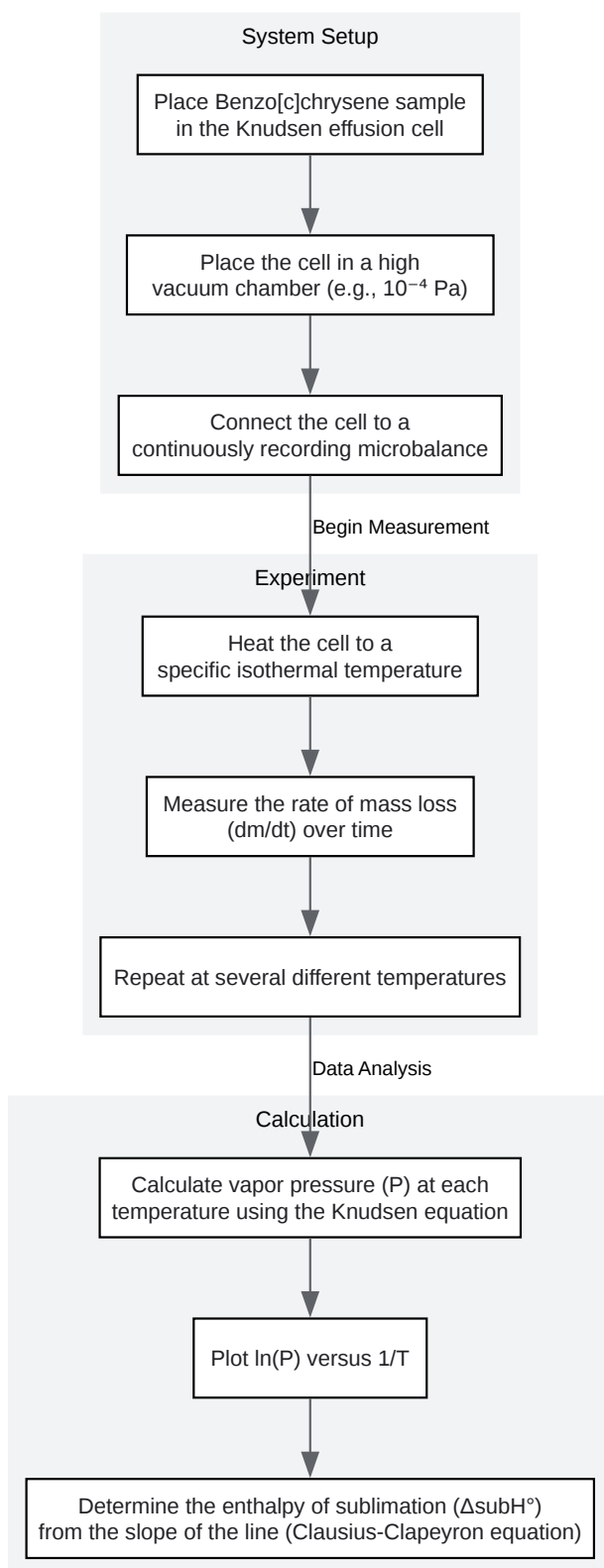
- **Calibration:** The heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.^[4]
- **Sample Preparation:** A pellet of known mass (typically 0.7-1.0 g) of **Benzo[c]chrysene** is prepared and placed in the sample holder within the bomb. A fuse wire of known length and material is attached to the ignition circuit, with its end in contact with the sample.^[5]
- **Assembly and Combustion:** The bomb is sealed, purged of air, and filled with pure oxygen to a pressure of approximately 25-30 atm. It is then submerged in a known quantity of water in the calorimeter. After thermal equilibrium is reached, the sample is ignited by passing an electric current through the fuse wire.^[6]
- **Data Acquisition and Analysis:** The temperature of the water is monitored before and after combustion. The raw temperature change is corrected for heat exchange with the surroundings and for the heat generated by the combustion of the fuse wire. The heat of combustion at constant volume (ΔU) is calculated, which is then converted to the enthalpy of combustion at constant pressure (ΔH). Finally, the standard enthalpy of formation is calculated using Hess's law, with the known standard enthalpies of formation of CO_2 and H_2O .

Determination of Enthalpy of Sublimation via Knudsen Effusion Method

The Knudsen effusion method is used to determine the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be calculated.

Principle: A solid sample is placed in a thermostated cell with a small orifice. In a high vacuum, molecules escape through the orifice, and the rate of mass loss is proportional to the vapor pressure of the substance at that temperature.

Experimental Workflow:



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Figure 2: Workflow for the Knudsen effusion method.

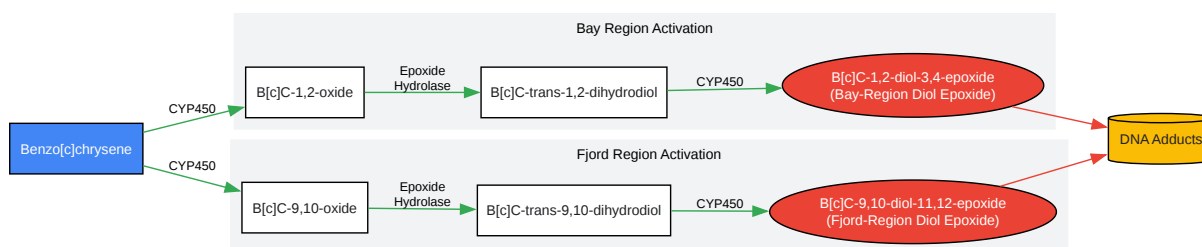
Key Steps:

- **Sample Preparation:** The **Benzo[c]chrysene** sample is placed inside the effusion cell, which has a small, precisely measured orifice.[7]
- **Measurement:** The cell is placed in a high-vacuum chamber on a sensitive microbalance. The cell is heated to a stable, known temperature. The mass of the cell is continuously monitored to determine the rate of mass loss due to the effusion of vapor.[7]
- **Data Analysis:** The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen-Langmuir equation. A plot of $\ln(P)$ versus $1/T$ yields a straight line with a slope of $-\Delta_{\text{sub}}H^\circ/R$, where R is the gas constant. This relationship is derived from the Clausius-Clapeyron equation.[7]

Metabolic Activation Pathway of Benzo[c]chrysene

Benzo[c]chrysene is a procarcinogen that requires metabolic activation to exert its biological effects. This process involves its conversion to highly reactive diol epoxides, which can form covalent adducts with DNA. A key feature of **Benzo[c]chrysene** is the presence of both a "bay region" and a "fjord region," both of which can be sites of metabolic activation.

The metabolic pathway involves a series of enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase. The formation of both bay-region and fjord-region diol epoxides has been demonstrated in vivo.



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Figure 3: Metabolic activation pathways of **Benzo[c]chrysene**.

This guide provides a foundational understanding of the thermochemical properties of **Benzo[c]chrysene** for the scientific community. Further experimental work is encouraged to refine the estimated thermochemical values and to provide a more complete dataset for this environmentally and biologically significant molecule.

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